(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane ring system with a hydroxy group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the Diels-Alder reaction, followed by hydrolysis and oxidation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid: A similar compound with a carboxylic acid group at a different position.
Uniqueness
The uniqueness of (1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O4 |
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Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1S,2S,4R,6S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m1/s1 |
InChI Key |
KUAZFQANFPDGSF-VANKVMQKSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]([C@H]1C(=O)O)O2)O |
Canonical SMILES |
C1C2CC(C(C1C(=O)O)O2)O |
Origin of Product |
United States |
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